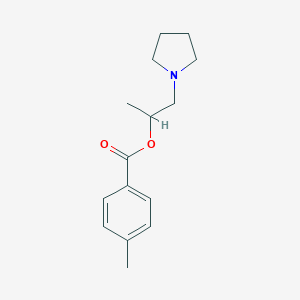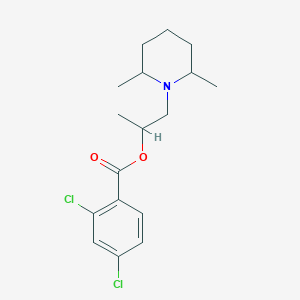
N-benzyl-N-isopropyl-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-isopropyl-2-(2-methylphenoxy)acetamide, also known as benzocaine, is a local anesthetic that is commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine works by blocking the nerve signals that transmit pain sensations to the brain, providing temporary relief from pain and discomfort.
Mechanism of Action
Benzocaine works by blocking the voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and the subsequent depolarization of the cell membrane. This prevents the generation and propagation of action potentials, effectively blocking nerve signals and providing temporary relief from pain and discomfort.
Biochemical and Physiological Effects:
Benzocaine has been shown to have a number of biochemical and physiological effects, including the inhibition of oxidative phosphorylation and the induction of apoptosis in cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
Benzocaine has a number of advantages for use in lab experiments, including its low toxicity and high solubility in water and alcohol. However, it is important to note that N-benzyl-N-isopropyl-2-(2-methylphenoxy)acetamide may interfere with certain assays and experiments, and care should be taken to ensure that it does not affect the results of the study.
Future Directions
There are a number of potential future directions for research on N-benzyl-N-isopropyl-2-(2-methylphenoxy)acetamide, including the development of new local anesthetics based on its structure, the investigation of its effects on cancer cells, and the exploration of its potential as an antioxidant and neuroprotective agent. Additionally, further research is needed to better understand the mechanisms of action of this compound and to optimize its use in medical and dental procedures.
Synthesis Methods
Benzocaine can be synthesized from p-aminobenzoic acid and ethanolamine through a series of chemical reactions. The first step involves the conversion of p-aminobenzoic acid to p-nitrobenzoic acid through nitration. The p-nitrobenzoic acid is then reduced to p-aminobenzoic acid, which is esterified with ethanolamine to form N-benzyl-N-isopropyl-2-(2-methylphenoxy)acetamide.
Scientific Research Applications
Benzocaine is widely used in scientific research as a tool for studying the mechanisms of pain and anesthesia. It is also used as a model compound for testing the efficacy of new local anesthetics. Benzocaine has been shown to be effective in blocking pain signals in both peripheral and central nervous systems.
Properties
Molecular Formula |
C19H23NO2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-benzyl-2-(2-methylphenoxy)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H23NO2/c1-15(2)20(13-17-10-5-4-6-11-17)19(21)14-22-18-12-8-7-9-16(18)3/h4-12,15H,13-14H2,1-3H3 |
InChI Key |
CNLNGSIEOVVQKG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=CC=C2)C(C)C |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-di-tert-butyl-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B294894.png)
![4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294897.png)


![4-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294900.png)

![4-chloro-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294903.png)



![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)


![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)
